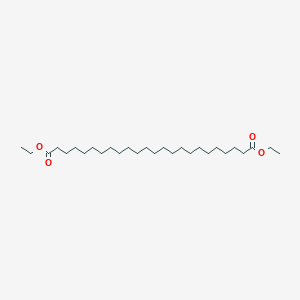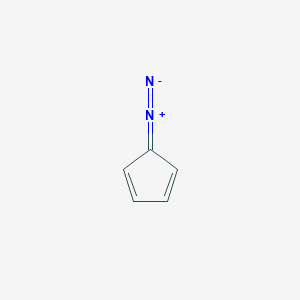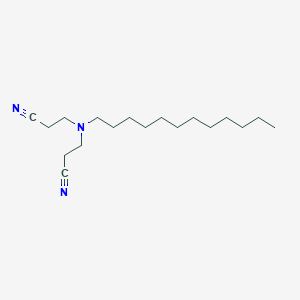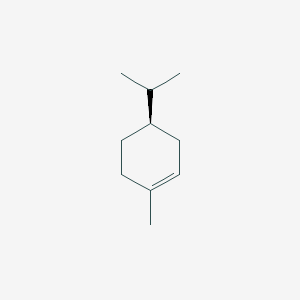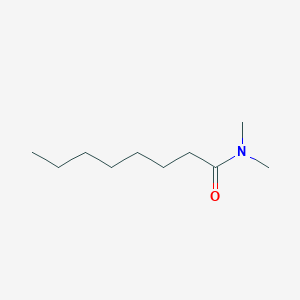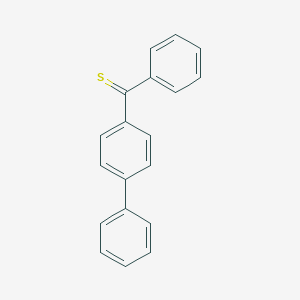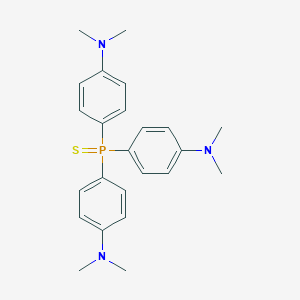
Tris(p-dimethylaminophenyl)phosphine sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAPPS is a phosphine-based compound that has been synthesized and studied for its potential as a fluorescent probe, catalyst, and biological sensor. It is a yellowish powder that is soluble in organic solvents such as chloroform and dichloromethane. TAPPS is a relatively new compound, and its properties and potential applications are still being explored.
作用機序
The mechanism of action of TAPPS is not fully understood, but it is believed to involve the interaction of the phosphine and sulfur atoms with biological molecules. TAPPS has been shown to bind to DNA and proteins, causing changes in their conformation and fluorescence properties. The exact mechanism of these interactions is still being studied.
Biochemical and physiological effects:
TAPPS has been shown to have minimal toxicity in vitro, making it a promising candidate for biological applications. However, its effects on living organisms are still being studied, and more research is needed to determine its safety and efficacy. TAPPS has been shown to have a high affinity for DNA and can be used to detect changes in DNA structure and function.
実験室実験の利点と制限
TAPPS has several advantages for lab experiments, including its high fluorescence quantum yield, low toxicity, and stability in solution. However, it also has some limitations, such as its sensitivity to pH and temperature and its potential for oxidation in air. Careful control of the experimental conditions is necessary to obtain reliable results with TAPPS.
将来の方向性
There are several future directions for TAPPS research, including its use as a biological sensor for detecting disease markers and environmental toxins. TAPPS can also be used as a catalyst for various chemical reactions, and its properties can be optimized for specific applications. Further research is needed to understand the mechanism of action of TAPPS and its effects on living organisms.
In conclusion, TAPPS is a promising compound that has gained attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TAPPS has the potential to be a valuable tool for studying biological molecules and detecting environmental toxins, and further research is needed to fully understand its properties and applications.
合成法
TAPPS can be synthesized through a multi-step process that involves the reaction of p-dimethylaminophenylphosphine with sulfur. The reaction is typically carried out in an inert atmosphere and requires careful control of the reaction conditions to obtain a high yield of TAPPS. The synthesis method has been optimized over the years, and several variations exist in the literature.
科学的研究の応用
TAPPS has been used in various scientific research applications due to its unique properties. One of the most significant applications of TAPPS is as a fluorescent probe for biological molecules such as DNA and proteins. TAPPS can be used to detect changes in the structure and conformation of these molecules, making it a valuable tool for studying their behavior. TAPPS has also been studied as a catalyst for various chemical reactions and as a sensor for detecting toxic metals in the environment.
特性
CAS番号 |
1448-56-2 |
|---|---|
製品名 |
Tris(p-dimethylaminophenyl)phosphine sulfide |
分子式 |
C24H30N3PS |
分子量 |
423.6 g/mol |
IUPAC名 |
4-bis[4-(dimethylamino)phenyl]phosphinothioyl-N,N-dimethylaniline |
InChI |
InChI=1S/C24H30N3PS/c1-25(2)19-7-13-22(14-8-19)28(29,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3 |
InChIキー |
GRVAMFHWGMFIFG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
正規SMILES |
CN(C)C1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
同義語 |
Tris[p-(dimethylamino)phenyl]phosphine sulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






